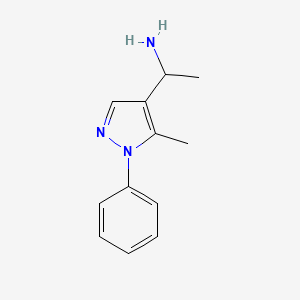

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

Descripción general

Descripción

“1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of chemical and biological properties .

Synthesis Analysis

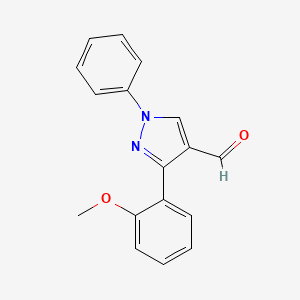

The synthesis of similar compounds has been reported in the literature. For instance, 1-substituted-2-(5-substitified-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for antitumor potential . Another example is the synthesis of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones by Knoevenagel condensation of various 3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes with 3-phenylthiazolidine-2,4-dione .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and NMR . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yielded the corresponding acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1,3-diazole is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- The chemistry of pyrazoline derivatives, such as 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine, plays a crucial role in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Pyrazoline derivatives serve as valuable building blocks due to their unique reactivity, enabling mild reaction conditions for generating versatile cynomethylene dyes from a broad array of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).

Inhibition of Cytochrome P450 Isoforms

- Pyrazoline derivatives have been investigated for their potential to inhibit specific cytochrome P450 (CYP) isoforms. This is significant for understanding drug metabolism and predicting drug-drug interactions. Selective inhibition of CYP isoforms can decipher the involvement of specific isoforms in the metabolism of various drugs, thereby contributing to safer pharmaceutical development (Khojasteh et al., 2011).

Anticancer Applications

- Pyrazoline-based compounds, including this compound, have been explored for their anticancer properties. These compounds show significant biological activity, which has encouraged research into their use as potential anticancer agents. The versatility of pyrazoline derivatives in synthesizing compounds with potent anticancer activity highlights their importance in the development of new therapeutic agents (Ray et al., 2022).

Monoamine Oxidase Inhibition

- Pyrazoline derivatives exhibit promising activity as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurological conditions. The selectivity of pyrazoline compounds towards MAO isoenzymes suggests their potential therapeutic application in treating disorders related to MAO activity. This highlights the potential of this compound and similar compounds in developing treatments for neurological diseases (Mathew et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been reported to have diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Result of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . One such compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Safety and Hazards

Direcciones Futuras

The future directions in the study of similar compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases . Therefore, the development of novel strategies to access these valuable structures is of widespread interest .

Propiedades

IUPAC Name |

1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11/h3-9H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJIRFHQVOGYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

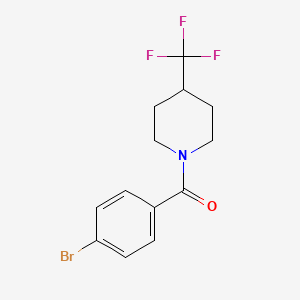

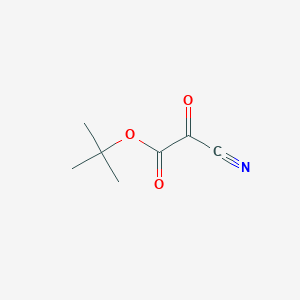

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3317119.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3317132.png)

![(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3317142.png)

![1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B3317172.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)